1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium
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Overview
Description
1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyridinium group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications.
Scientific Research Applications
1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium is unique due to its combination of an indole and pyridinium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
789484-69-1 |
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Molecular Formula |
C22H16N3O+ |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-1-ium-1-yl-5H-pyrido[3,2-b]indol-2-one |
InChI |
InChI=1S/C22H15N3O/c26-22-20(24-13-7-2-8-14-24)15-19-21(17-11-5-6-12-18(17)23-19)25(22)16-9-3-1-4-10-16/h1-15H/p+1 |
InChI Key |
JUBAKYUQMLCVDH-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C2=O)[N+]4=CC=CC=C4)NC5=CC=CC=C53 |
Origin of Product |
United States |
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